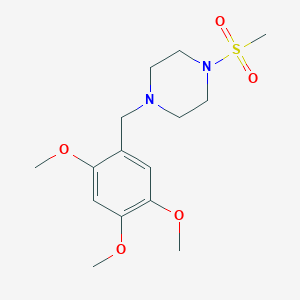
N-(4-fluorobenzyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)isonicotinamide (4FBI) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isonicotinamides and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)isonicotinamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect several biochemical and physiological processes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, this compound has been found to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. This compound has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-fluorobenzyl)isonicotinamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorobenzyl)isonicotinamide. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the mechanism of action of this compound, which is not fully understood. In addition, researchers are exploring the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. This compound has been found to have anti-tumor and anti-inflammatory properties and can be used to treat a variety of diseases. The synthesis method for this compound is relatively simple, and this compound can be obtained in high purity. Future research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)isonicotinamide involves the reaction of isonicotinic acid with 4-fluorobenzylamine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported in several scientific papers and has been found to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)isonicotinamide has been reported to have several potential applications in scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to be effective against drug-resistant cancer cells. In addition, this compound has been reported to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKNMTCALFEWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)

![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)


![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)


![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)